

The Discovery and History of Methyl Orotate: A Technical Guide

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Compound of Interest

Compound Name: Methyl orotate

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Abstract

Methyl orotate, the methyl ester of orotic acid (uracil-6-carboxylic acid), has played a subtle yet significant role in the landscape of biochemical research and drug discovery. While its parent compound, orotic acid, holds a more prominent position as a key intermediate in the de novo biosynthesis of pyrimidines, **methyl orotate** has served as a valuable chemical tool and a precursor in the synthesis of various biologically active molecules. This technical guide provides an in-depth exploration of the discovery, history, chemical synthesis, and physicochemical properties of **methyl orotate**. It further details the experimental protocols for its synthesis and its involvement in biochemical studies, offering a comprehensive resource for researchers in the field.

Introduction: The Emergence of Pyrimidine Chemistry

The history of **methyl orotate** is intrinsically linked to the broader story of pyrimidine chemistry, which began in 1776 with the isolation of uric acid by Carl Wilhelm Scheele. However, it was the synthesis of barbituric acid from urea and malonic acid by Grimaux in 1879 that marked the first laboratory synthesis of a pyrimidine derivative[1]. The systematic study of pyrimidines was pioneered by Pinner, who, in 1884, synthesized pyrimidine derivatives by condensing ethyl

acetoacetate with amidines and coined the term "pyrimidine"[1]. The parent compound of the pyrimidine family was first synthesized by Gabriel in 1900[1].

Orotic acid, first discovered in ruminant milk, was historically considered part of the vitamin B complex and was designated as vitamin B13.[2] Its crucial role as a precursor in the biosynthesis of pyrimidine nucleotides is now well-established.[2] **Methyl orotate**, as a simple ester derivative of orotic acid, emerged from the efforts of organic chemists to modify and study the properties of this important biological molecule. While a definitive first synthesis is not prominently documented in readily available historical records, its preparation follows standard esterification procedures developed in the late 19th and early 20th centuries.

Physicochemical Properties of Methyl Orotate

A comprehensive understanding of the physicochemical properties of **methyl orotate** is essential for its application in research and synthesis. The following tables summarize key quantitative data for both **methyl orotate** and its parent compound, orotic acid.

Table 1: Physicochemical Properties of **Methyl Orotate**

Property	Value	Source
CAS Number	6153-44-2	N/A
Molecular Formula	C6H6N2O4	N/A
Molecular Weight	170.12 g/mol	N/A
Melting Point	244 °C	N/A
Appearance	Off-white to yellow or light brown powder	N/A
Solubility	Data not readily available in compiled sources. Expected to have low solubility in water and better solubility in polar organic solvents like DMSO and DMF.	N/A
Density	1.5523 (rough estimate)	N/A

Table 2: Physicochemical Properties of Orotic Acid

Property	Value	Source
CAS Number	65-86-1	[3]
Molecular Formula	C5H4N2O4	[3]
Molecular Weight	156.10 g/mol	[3]
Melting Point	345-346 °C (decomposes)	N/A
Appearance	White crystalline powder	N/A
Solubility in Water	0.18 g/100 mL	N/A
pKa	2.4, 9.45	N/A

Table 3: Spectroscopic Data for **Methyl Orotate**

Technique	Key Peaks / Signals
¹ H NMR (DMSO-d6)	Data for pure methyl orotate is not readily available in the searched sources. The following are predicted chemical shifts based on the structure: δ ~11.5 (s, 1H, NH), δ ~11.0 (s, 1H, NH), δ ~6.1 (s, 1H, C5-H), δ ~3.8 (s, 3H, OCH3).
¹³ C NMR (DMSO-d6)	Data for pure methyl orotate is not readily available in the searched sources. The following are predicted chemical shifts based on the structure: δ ~165 (C=O, ester), δ ~163 (C4=O), δ ~151 (C2=O), δ ~145 (C6), δ ~100 (C5), δ ~52 (OCH3).
Infrared (IR)	Key absorptions expected around 3200-3000 cm ⁻¹ (N-H stretching), 1750-1700 cm ⁻¹ (C=O stretching of ester and uracil ring), and 1250-1000 cm ⁻¹ (C-O stretching of ester).
Mass Spectrometry (MS)	Molecular ion peak (M ⁺) at m/z 170. Key fragments would likely involve the loss of the methoxy group (-OCH3, m/z 31) and the carbomethoxy group (-COOCH3, m/z 59).

Synthesis of Methyl Orotate: An Experimental Protocol

The most common method for the synthesis of **methyl orotate** is the Fischer esterification of orotic acid with methanol in the presence of an acid catalyst. The following protocol is a representative example.

Fischer Esterification of Orotic Acid

Objective: To synthesize **methyl orotate** from orotic acid and methanol using thionyl chloride as a catalyst.

Materials:

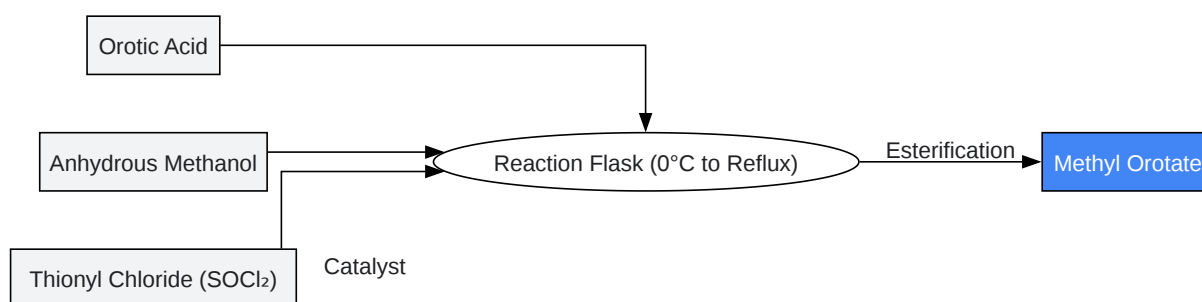
- Orotic acid
- Anhydrous methanol
- Thionyl chloride (SOCl_2)
- Methyl tert-butyl ether (MTBE)
- Three-necked round-bottom flask
- Stirring apparatus
- Reflux condenser
- Ice bath
- Filtration apparatus
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a 500 mL three-necked flask equipped with a magnetic stirrer and a reflux condenser, add orotic acid (15.6 g, 0.10 mol).
- **Addition of Methanol:** Add 300 mL of anhydrous methanol to the flask. Stir the suspension and cool the reaction mixture to 0°C using an ice bath.
- **Catalyst Addition:** Slowly add thionyl chloride (10.9 mL, 0.15 mol) dropwise to the stirred suspension. Maintain the temperature between 0 - 5°C during the addition.
- **Reflux:** After the complete addition of thionyl chloride, remove the ice bath and heat the reaction mixture to reflux. Continue the reflux for 6 hours.
- **Solvent Removal:** After the reaction is complete, cool the mixture slightly and remove the solvent under reduced pressure using a rotary evaporator.

- **Washing:** To the residue, add 50 mL of anhydrous methanol, stir thoroughly, and then remove the methanol by rotary evaporation. This step helps to remove any remaining thionyl chloride.
- **Precipitation:** Add 150 mL of methyl tert-butyl ether to the residue and stir the suspension at room temperature for 1 hour to precipitate the product.
- **Isolation and Drying:** Collect the solid product by filtration, wash it with a small amount of methyl tert-butyl ether, and dry it under vacuum to obtain **methyl orotate**.

Expected Yield: Approximately 15.8 g (93%).



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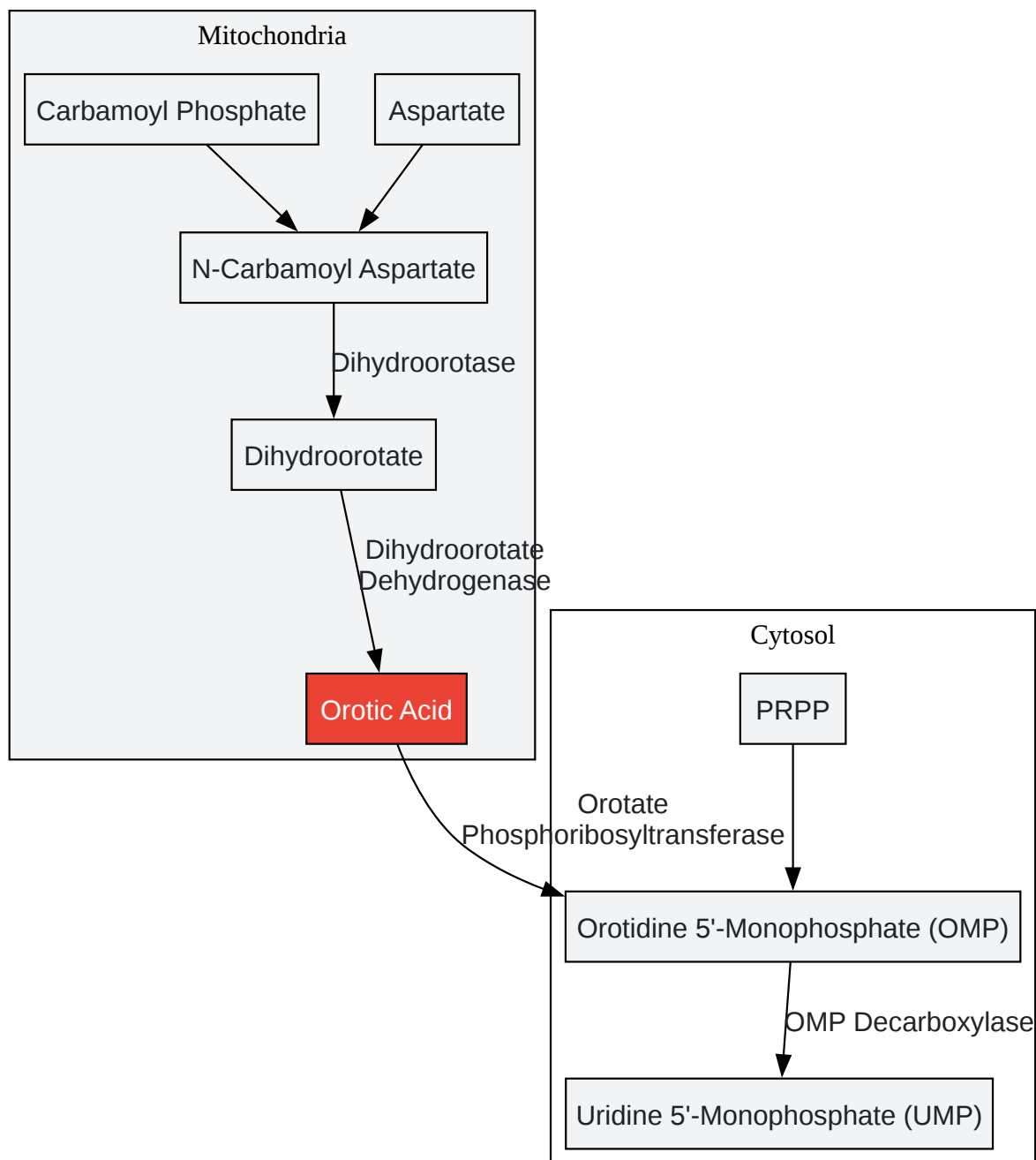
Figure 1: Synthesis of **Methyl Orotate** via Fischer Esterification.

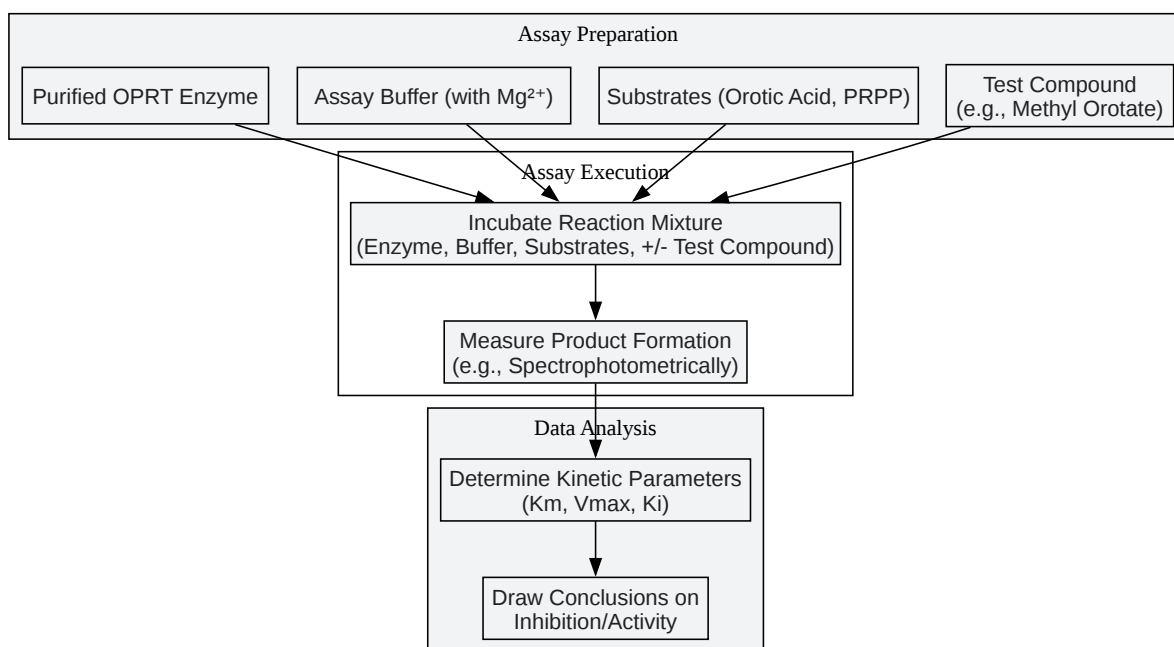
Biological Role and Experimental Applications

Methyl orotate itself is not a direct intermediate in the primary metabolic pathways. Its biological significance stems from its relationship to orotic acid, a key player in the de novo synthesis of pyrimidines.

The De Novo Pyrimidine Biosynthesis Pathway

The de novo pathway is responsible for the synthesis of pyrimidine nucleotides from simpler precursor molecules. Orotic acid is a central intermediate in this pathway.





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- To cite this document: BenchChem. [The Discovery and History of Methyl Orotate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044782#discovery-and-history-of-methyl-orotate]

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